Cupric glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cupric glycinate, also known as bis(glycinato)copper(II), is a coordination complex of copper(II) with two equivalents of glycinate. Its chemical formula is [Cu(glycinate)₂(H₂O)ₓ], where x can be 0 (anhydrous form) or 1 (monohydrate form). This compound is known for its light blue, flake-like crystals and has been studied extensively since its first report in 1841 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cupric glycinate is typically synthesized by reacting copper(II) acetate with glycine in aqueous ethanol. The reaction proceeds through a non-redox dissociative substitution mechanism, usually yielding the cis isomer : [ \text{Cu(OAc)}_2 + 2 \text{H}_2\text{NCH}_2\text{COOH} + x \text{H}_2\text{O} \rightarrow [\text{Cu(H}_2\text{NCH}_2\text{COO})_2(\text{H}_2\text{O})_x] + 2 \text{AcOH} ] where ( x = 0 ) or ( 1 ).
Industrial Production Methods: One industrial method involves dissolving copper oxide in ammonia to form a cupric ammine complex, which then reacts with glycine. The product is purified through centrifugation and drying . Another method involves stirring cupric subcarbonate powder with glycine solution in a water bath, followed by crystallization and centrifugation .
Chemical Reactions Analysis
Types of Reactions: Cupric glycinate undergoes various chemical reactions, including:
Oxidation and Reduction: Copper(II) can be reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution: The glycinate ligands can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Ligands such as ammonia or ethylenediamine.
Major Products:
Oxidation: Higher oxidation state copper complexes.
Reduction: Copper(I) complexes.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Cupric glycinate has diverse applications in scientific research:
Chemistry: Used as a model compound to study coordination chemistry and ligand exchange reactions.
Biology: Investigated for its role in copper metabolism and enzyme activation.
Medicine: Explored for its potential in treating copper deficiency and as an antimicrobial agent.
Industry: Utilized as a dietary copper source in animal feeds.
Mechanism of Action
The mechanism of action of cupric glycinate involves its interaction with biological molecules. Copper ions from this compound can bind to proteins and enzymes, influencing their activity. The glycinate ligands facilitate the transport and bioavailability of copper, enhancing its physiological effects .
Comparison with Similar Compounds
Copper(II) sulfate: Another common copper compound used in various applications.
Copper(II) chloride: Used in similar contexts but with different solubility and reactivity properties.
Uniqueness: Cupric glycinate is unique due to its chelating properties, which enhance the stability and bioavailability of copper. Its ability to form stable complexes with amino acids makes it particularly useful in biological and industrial applications .
Properties
CAS No. |
32817-15-5 |
---|---|
Molecular Formula |
C2H5CuNO2 |
Molecular Weight |
138.61 g/mol |
IUPAC Name |
2-aminoacetic acid;copper |
InChI |
InChI=1S/C2H5NO2.Cu/c3-1-2(4)5;/h1,3H2,(H,4,5); |
InChI Key |
RMNCNUNUQBLASX-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.[Cu+2] |
Canonical SMILES |
C(C(=O)O)N.[Cu] |
boiling_point |
Decomposes with gas evolution. (USCG, 1999) |
melting_point |
253.4 °F (USCG, 1999) |
physical_description |
Occurs as monohydrate and as dihydrate. The monohydrate is long deep-blue needles. The dihydrate is light blue powdery crystals. |
Related CAS |
56-40-6 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.